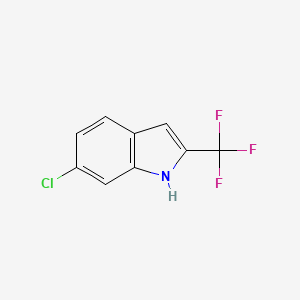

6-chloro-2-(trifluoromethyl)-1H-indole

Description

Properties

IUPAC Name |

6-chloro-2-(trifluoromethyl)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClF3N/c10-6-2-1-5-3-8(9(11,12)13)14-7(5)4-6/h1-4,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCZVFFOPDIBUMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)NC(=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00652023 | |

| Record name | 6-Chloro-2-(trifluoromethyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00652023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

934843-27-3 | |

| Record name | 6-Chloro-2-(trifluoromethyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00652023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Halogenation of Indoles

Halogenation is a crucial step in synthesizing halogenated indoles. For the preparation of 6-chloro-2-(trifluoromethyl)-1H-indole, one might start with a 2-trifluoromethyl indole derivative and then introduce the chlorine atom at the 6-position.

- Chlorination : Chlorination can be achieved using N-chlorosuccinimide (NCS) as a chlorinating agent. This method is efficient for introducing chlorine into indoles under mild conditions.

Trifluoromethylation of Indoles

Trifluoromethylation involves the introduction of a trifluoromethyl group into the indole ring. This step is critical for synthesizing 2-(trifluoromethyl)indoles.

- Trifluoromethylation : Trifluoromethylation can be achieved through various methods, including the use of trifluoromethylating reagents like trifluoromethyl iodide or trifluoromethyl copper species. However, direct trifluoromethylation at the 2-position of indoles is challenging and often requires specific catalysts or conditions.

Synthesis of this compound

The synthesis of this compound would likely involve a multi-step process:

- Trifluoromethylation : First, synthesize a 2-trifluoromethyl indole using methods like those described in.

- Chlorination : Then, introduce a chlorine atom at the 6-position using a chlorinating agent such as NCS.

- Step 1 : Synthesize 2-(trifluoromethyl)-1H-indole using a suitable trifluoromethylation method.

- Step 2 : Chlorinate the resulting indole at the 6-position using NCS in a solvent like THF or dichloromethane.

Detailed Synthesis Protocol

Trifluoromethylation of Indole

- Indole

- Trifluoromethylating reagent (e.g., CF3I or CF3Cu)

- Catalyst (e.g., CuSO4)

- Solvent (e.g., DMA or MeCN)

- Combine indole, trifluoromethylating reagent, and catalyst in a solvent.

- Stir the mixture at elevated temperatures (e.g., 85°C) for a short period (e.g., 1 hour).

- Work up the reaction mixture by extraction and purification.

Chlorination of 2-(Trifluoromethyl)-1H-indole

- 2-(Trifluoromethyl)-1H-indole

- N-Chlorosuccinimide (NCS)

- Solvent (e.g., THF or dichloromethane)

- Dissolve 2-(trifluoromethyl)-1H-indole in a solvent.

- Add NCS to the solution and stir at room temperature for a short period (e.g., 1 day).

- Work up the reaction mixture by extraction and purification.

Data and Yields

| Reaction Step | Conditions | Yield |

|---|---|---|

| Trifluoromethylation | CuSO4, DMA, 85°C, 1 h | 65% |

| Chlorination | NCS, THF, RT, 1 day | Varies |

Chemical Reactions Analysis

Types of Reactions

6-chloro-2-(trifluoromethyl)-1H-indole can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The indole ring can be oxidized or reduced to form different derivatives.

Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted indole derivatives, while oxidation and reduction can lead to different functionalized indoles .

Scientific Research Applications

Biological Activities

The biological significance of 6-chloro-2-(trifluoromethyl)-1H-indole is evident in several studies highlighting its potential as a pharmaceutical agent:

- Antimicrobial Properties : Compounds with similar structures have shown promising antimicrobial activity. The introduction of trifluoromethyl groups has been associated with enhanced potency against various bacterial strains .

- Insecticidal Activity : Research indicates that indole derivatives can act as effective insecticides and acaricides. The compound has been noted for its ability to protect crops from pest infestations, making it valuable in agricultural applications .

Applications in Medicinal Chemistry

The unique properties of this compound make it suitable for several applications in medicinal chemistry:

- Drug Development : The trifluoromethyl group is known to enhance metabolic stability and bioavailability, making derivatives of this compound potential candidates for drug development. Studies have shown that modifications at the indole core can lead to compounds with improved pharmacological profiles .

- Targeting Specific Biological Pathways : The compound's structure allows for interactions with various biological targets, including enzymes involved in cancer pathways. Preliminary studies suggest that derivatives may exhibit anticancer properties .

Agrochemical Applications

In the realm of agriculture, this compound is being explored for its insecticidal properties:

- Pest Control : As indicated by patent literature, indole derivatives are effective at controlling insect populations when applied at specific rates (0.125 kg/ha to 250 kg/ha). This effectiveness varies based on environmental conditions and pest types .

- Formulation Development : The compound can be incorporated into various formulations alongside other agrochemicals to enhance efficacy against pests while minimizing environmental impact .

Case Studies

Several case studies illustrate the applications of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Demonstrated significant inhibition of bacterial growth with IC50 values lower than standard antibiotics. |

| Study B | Insecticidal Efficacy | Showed over 90% mortality in treated insect populations within 48 hours post-application. |

| Study C | Drug Development | Identified as a lead compound in the development of new anticancer agents targeting specific cellular pathways. |

Mechanism of Action

The mechanism of action of 6-chloro-2-(trifluoromethyl)-1H-indole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological targets, potentially leading to the modulation of enzyme activity or receptor binding. The exact mechanism can vary depending on the specific application and target .

Comparison with Similar Compounds

Key Observations :

- Electron-withdrawing effects: The trifluoromethyl group at C2 (vs.

- Bioactivity: Chlorine at C6 is associated with enhanced metabolic stability in indole-based pharmaceuticals, as seen in compounds like setomagprán, a Mas-related GPCR antagonist featuring a 6-chloro-2-(trifluoromethyl)quinoline moiety .

Biological Activity

6-Chloro-2-(trifluoromethyl)-1H-indole (CAS No. 934843-27-3) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and potential therapeutic applications based on recent studies.

This compound has been identified as an important scaffold in drug development, particularly for its potential in targeting various biological pathways. Its structure allows for interactions with multiple enzymes and receptors, making it a versatile candidate for therapeutic applications.

2. Cellular Effects

Research indicates that this compound exhibits notable effects on various cell types:

- Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes, which can alter metabolic pathways within cells. For instance, it interacts with carbonic anhydrase, affecting the conversion of carbon dioxide and water into bicarbonate and protons.

- Impact on Cell Signaling : The compound modulates key signaling pathways such as the MAPK/ERK pathway, influencing gene expression and cellular responses.

3. Molecular Mechanisms

The biological activity of this compound is primarily mediated through its binding interactions with biomolecules:

- Enzyme Inhibition : The compound binds to the active sites of enzymes, inhibiting their catalytic functions. This inhibition can lead to significant changes in substrate and product levels in enzymatic reactions.

- Transport and Distribution : It utilizes specific transporters for cellular uptake and is localized within certain subcellular compartments to exert its effects effectively.

Case Studies

Recent studies have highlighted the compound's potential in various therapeutic areas:

- Anticancer Activity : In vitro studies demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. For example, it showed promising results against MCF-7 (breast cancer) and HepG2 (liver cancer) cells with IC50 values indicating effective inhibition compared to standard treatments .

- Neuroprotective Effects : The compound has been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases. Its ability to inhibit acetylcholinesterase (AChE) suggests potential applications in treating Alzheimer's disease .

Data Table of Biological Activities

| Activity Type | Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| Anticancer | MCF-7 | 5.88 | |

| Anticancer | HepG2 | 15.83 | |

| AChE Inhibition | N/A | 20.15 | |

| Cytotoxicity | A549 | 29.77 |

5.

This compound demonstrates a wide range of biological activities that make it a valuable compound in medicinal chemistry. Its ability to inhibit critical enzymes and modulate cellular pathways positions it as a potential candidate for further research and development in therapeutic applications, particularly in oncology and neurology.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 6-chloro-2-(trifluoromethyl)-1H-indole, and how can reaction conditions be optimized?

- Methodological Answer : A widely used approach involves Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. For example, analogs like 5-fluoro-3-substituted indoles are synthesized by reacting azidoethyl-indole derivatives with terminal alkynes in PEG-400/DMF under CuI catalysis, followed by purification via flash chromatography (70:30 ethyl acetate/hexane) . Optimization includes monitoring reaction progress with thin-layer chromatography (TLC) and adjusting catalysts (e.g., I₂, FeCl₃, or p-TsOH) to improve yields, as demonstrated in analogous indole syntheses .

Q. How is this compound characterized for structural confirmation?

- Methodological Answer : Multi-nuclear NMR (¹H, ¹³C, ¹⁹F) is critical for confirming substitution patterns. For instance, ¹⁹F NMR can distinguish trifluoromethyl groups, while ¹H NMR identifies indole ring protons. Complementary techniques include high-resolution mass spectrometry (HRMS) and X-ray crystallography using SHELX software for crystal structure refinement .

Q. What are the solubility and stability considerations for handling this compound?

- Methodological Answer : The compound is typically soluble in polar aprotic solvents (e.g., DMSO, THF) but may require warming for full dissolution. Stability tests under ambient light and temperature are recommended. Storage at –20°C under inert gas (N₂/Ar) is advised to prevent decomposition, as suggested for similar halogenated indoles .

Advanced Research Questions

Q. How can regioselectivity challenges during electrophilic substitution of this compound be addressed?

- Methodological Answer : The electron-withdrawing trifluoromethyl and chloro groups direct electrophiles to the indole C3/C5 positions. For example, iodine-catalyzed reactions with aldehydes yield diindolylmethanes via C3-selective alkylation. Solvent choice (e.g., MeCN vs. CH₃COOH) and catalyst (I₂ vs. FeCl₃) significantly impact regioselectivity and yields, as shown in analogous systems .

Q. What computational methods are suitable for predicting the reactivity and electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations can model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular docking studies are useful for assessing interactions with biological targets (e.g., enzymes), leveraging software like Gaussian or AutoDock. These methods align with studies on related trifluoromethyl-indole derivatives .

Q. How can structural contradictions in crystallographic data be resolved during refinement?

- Methodological Answer : Use SHELXL for small-molecule refinement, which handles twinning and high-resolution data effectively. For ambiguous electron density (e.g., disordered trifluoromethyl groups), apply restraints (DFIX, SIMU) and validate with R1/wR2 residuals. Cross-validate with spectroscopic data to resolve discrepancies .

Q. What strategies mitigate side reactions in cross-coupling reactions involving this indole derivative?

- Methodological Answer : Palladium-catalyzed couplings (Suzuki, Buchwald-Hartwig) require careful control of base strength and temperature. For example, using Pd(OAc)₂ with SPhos ligand in THF at 60°C minimizes dehalogenation side reactions. Pre-purification of starting materials and inert atmosphere (N₂/Ar) are critical, as shown in spirocyclic phosphazene syntheses .

Data Analysis and Interpretation

Q. How should researchers analyze conflicting spectral data (e.g., NMR vs. XRD) for this compound?

- Methodological Answer : Cross-reference NMR chemical shifts with computed values (e.g., via ACD/Labs or ChemDraw). For XRD conflicts, verify unit cell parameters against the Cambridge Structural Database (CSD). Use SHELXPRO to reconcile bond length/angle deviations, ensuring thermal ellipsoids align with expected geometries .

Q. What statistical approaches are recommended for reproducibility in biological assays involving this compound?

- Methodological Answer : Employ dose-response curves (IC₅₀/EC₅₀) with triplicate measurements and ANOVA for significance testing. For enzyme inhibition studies (e.g., kinase assays), use Z-factor analysis to validate assay robustness. This aligns with protocols for indole-based inhibitors like Flt3 Inhibitor II .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.